![molecular formula C17H27Cl2N3O B564408 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride CAS No. 502656-68-0](/img/structure/B564408.png)

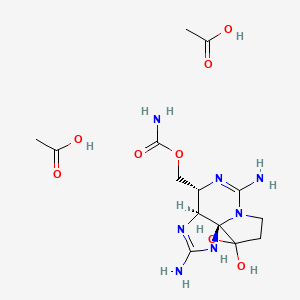

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

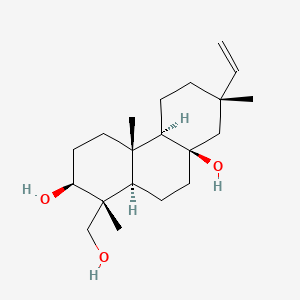

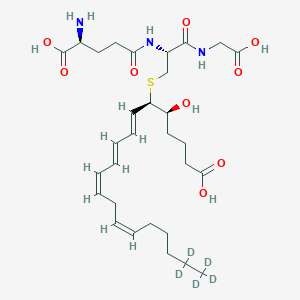

The molecular structure of this compound is complex. It has a molecular formula of C17H27Cl2N3O . The compound has a propeller shape, with dihedral angles between adjacent planes in the range 49-86° .Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 30.3 Ų .Applications De Recherche Scientifique

Cardiac Electrophysiological Activity:

- A study by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds, including ones with a 1H-imidazol-1-yl moiety, showed potency in vitro comparable to sematilide, a selective class III agent for arrhythmias (Morgan et al., 1990).

Antimicrobial Evaluation:

- Rani et al. (2014) synthesized novel derivatives of 1H-imidazole and evaluated their antimicrobial properties. These compounds were characterized by various spectral analyses and showed interesting antimicrobial activity (Rani et al., 2014).

Synthesis of Soluble and Thermally Stable Polyimides:

- A study by Ghaemy and Alizadeh (2009) focused on synthesizing soluble and thermally stable polyimides from a diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009).

Electronics/Substituents Influence on Imidazole Ring:

- Eseola et al. (2012) studied the influence of electronics and substituents on imidazole ring donor–acceptor capacities. This research is significant in understanding the donor capacity of the N-base electrons in imidazole-based compounds (Eseola et al., 2012).

Synthesis and Identification of Organosoluble Polyimides:

- In another study by Ghaemy and Nasab (2010), novel fluorescent polyimides were prepared from a new diamine containing a 1H-imidazole group. These polyimides showed suitable thermal stability, photoluminescence, and chemiluminescence properties (Ghaemy & Nasab, 2010).

Anticonvulsant Activity:

- A study by Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, evaluating their anticonvulsant activity against maximal electroshock test (Soyer et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCWAJONAASSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849543 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride | |

CAS RN |

502656-68-0 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

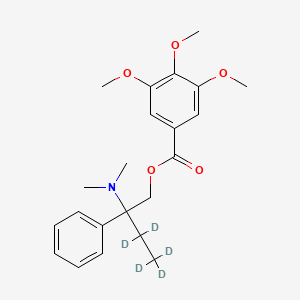

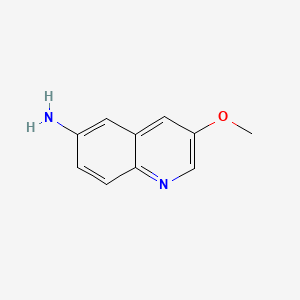

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)